2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound with the molecular formula C24H21ClN2O3 and a molecular weight of 420.9 g/mol . This compound is known for its unique structural features, which include a chlorophenyl group and a dimethoxyphenyl group attached to a diaza-cyclopenta-naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diaza-cyclopenta-naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is usually achieved through a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl group to the core structure through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors, automated synthesis equipment, and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
- 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
- 8-Chloro-4-(3,4-dichlorophenyl)-2-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
Uniqueness
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and dimethoxyphenyl groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-22-12-9-16(13-23(22)29-2)24-27-20(18-5-3-4-6-21(18)30-24)14-19(26-27)15-7-10-17(25)11-8-15/h3-13,20,24H,14H2,1-2H3 |
InChI Key |
RDTQREDQOSTTBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
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